molecular formula C17H10O5 B1251410 Euplectin

Euplectin

Cat. No. B1251410
M. Wt: 294.26 g/mol
InChI Key: YMHHRZDSHVZLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euplectin is a natural product found in Flavoparmelia euplecta with data available.

Scientific Research Applications

Synthesis and Structure Elucidation

  • Total Synthesis of Euplectin : Euplectin, a unique natural product with a chromone fused indenone structure, was synthesized in a 17-step process. This synthesis highlighted key reactions such as Hauser sulfoxide annulation and chromone formation, offering insights into the compound's complex structure (Mal & De, 2009).

  • Isolation from Flavoparmelia euplecta : Euplectin, along with a related compound, coneuplectin, was isolated from the lichen Flavoparmelia euplecta. Their structures were elucidated using advanced NMR spectroscopic methods, marking them as the first lichen metabolites with indenone or indanone structures (Ernst-Russell et al., 2000).

Biological Applications and Studies

  • Lectin Gene Expression in Rice : Euplectin-related lectins, specifically the Euonymus lectin (EUL) family, have been studied in rice. These lectins are involved in various biological processes, including stress responses. The study provided insights into the differential stress responses and tissue specificity of EUL genes in rice (Lambin et al., 2020).

  • Study of Glass Sponge Optical Properties : The deep-sea 'glass' sponge Euplectella was found to possess remarkable fiber-optical properties in its spicules, comparable to commercial telecommunication fibers. This discovery underscores the technological potential of biological materials (Sundar et al., 2003).

  • Silica Polycondensation Directed by Glassin : In the marine sponge Euplectella, a protein named “glassin” was found to direct silica polycondensation. This protein plays a crucial role in the formation of the sponge's skeletal system, highlighting the intricate relationship between biological organisms and material formation (Shimizu et al., 2015).

properties

Product Name

Euplectin

Molecular Formula

C17H10O5

Molecular Weight

294.26 g/mol

IUPAC Name

5,11-dihydroxy-2-methylindeno[5,6-h]chromene-4,10-dione

InChI

InChI=1S/C17H10O5/c1-7-4-11(19)15-12(20)6-9-5-8-2-3-10(18)13(8)16(21)14(9)17(15)22-7/h2-6,20-21H,1H3

InChI Key

YMHHRZDSHVZLHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=C(C4=C(C=CC4=O)C=C3C=C2O)O

synonyms

euplectin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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